![molecular formula C10H16ClNO B13949800 2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one CAS No. 54152-20-4](/img/structure/B13949800.png)
2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-AZABICYCLO[310]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- can be achieved through several methods. One common approach involves the cyclization of enynes using transition metal catalysis. This method allows for the simultaneous formation of both rings in the bicyclic structure . Another method involves the cyclopropanation of maleimides with N-tosylhydrazones, which is catalyzed by palladium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are optimized for high yields and diastereoselectivity, ensuring the production of the desired isomer . The use of palladium catalysts is common in these processes due to their efficiency and ability to facilitate the formation of the bicyclic structure.
Analyse Des Réactions Chimiques
Types of Reactions
3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-AZABICYCLO[3.1.0]HEXANE: This compound shares the same bicyclic structure but lacks the additional functional groups present in 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL-.
3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-: This compound is similar but does not have the 1,5-dimethyl substitution.
Uniqueness
The presence of the 2-chloro-1-oxopropyl and 1,5-dimethyl groups in 3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- makes it unique. These functional groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
54152-20-4 |
|---|---|
Formule moléculaire |
C10H16ClNO |
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
2-chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one |
InChI |
InChI=1S/C10H16ClNO/c1-7(11)8(13)12-5-9(2)4-10(9,3)6-12/h7H,4-6H2,1-3H3 |
Clé InChI |
GYWKAEPCFVQPMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CC2(CC2(C1)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949721.png)
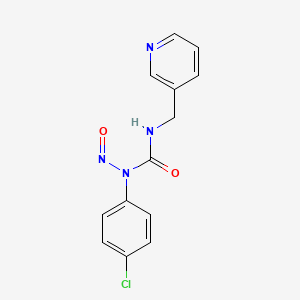
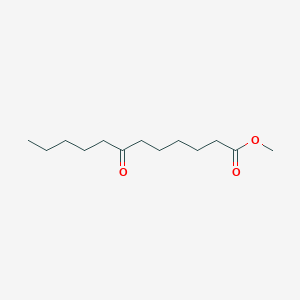
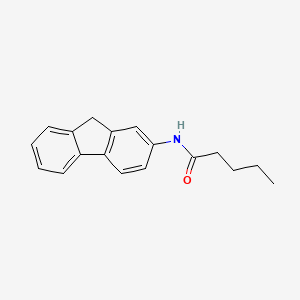
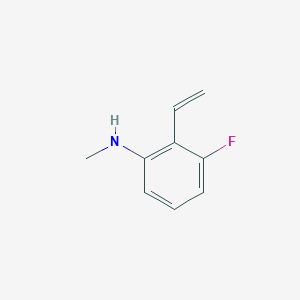
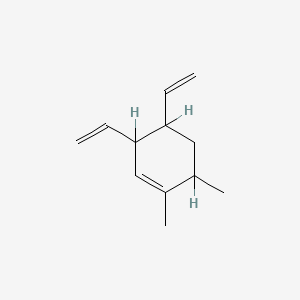
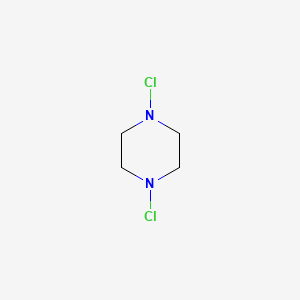
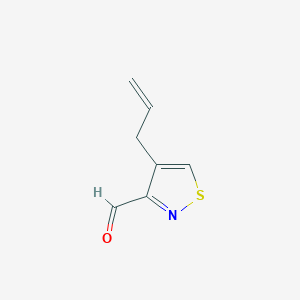
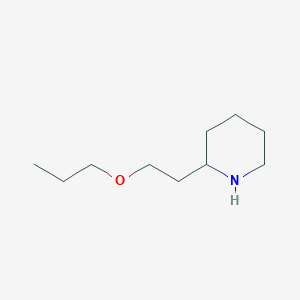
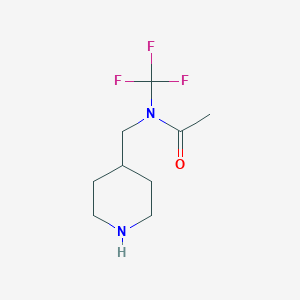
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)
